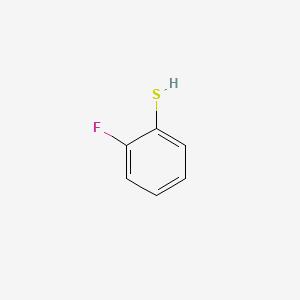

2-Fluorothiophenol

Beschreibung

Overview of Organofluorine Chemistry and its Significance

Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, holds a unique and pivotal position in modern chemical sciences. The fluorine atom, being the most electronegative element, imparts profound changes to the physicochemical properties of organic molecules. chinesechemsoc.org The C-F bond is one of the strongest single covalent bonds in organic chemistry, which contributes to high thermal and metabolic stability in fluorinated compounds. chinesechemsoc.org The introduction of fluorine can alter properties such as lipophilicity, acidity, basicity, and molecular conformation. chinesechemsoc.orgnumberanalytics.com These modifications are highly sought after in various fields, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgmdpi.com It is estimated that approximately 20-25% of all commercial pharmaceuticals and over half of agricultural chemicals contain at least one fluorine atom. mdpi.comwikipedia.org This prevalence underscores the importance of fluorination strategies in tuning molecular properties to achieve desired functions and enhanced performance. numberanalytics.comworktribe.com

Contextualization of Thiophenols as Building Blocks and Reagents

Thiophenols, also known as benzenethiols, are organosulfur compounds characterized by a sulfhydryl (-SH) group attached to a benzene (B151609) ring. ambeed.com They are fundamental building blocks and versatile reagents in organic synthesis. nih.govbeilstein-journals.org The thiol group is a potent nucleophile and can readily participate in a variety of chemical transformations, including S-alkylation, S-arylation, and oxidation to form disulfides or sulfonic acids. sigmaaldrich.com Thiophenols are crucial intermediates in the synthesis of numerous pharmaceuticals, such as sulfonamides and antifungal agents. ambeed.comambeed.com Furthermore, their ability to bind to metal surfaces and form metal-thiolate complexes makes them essential in materials science for creating self-assembled monolayers (SAMs) and as ligands in catalysis. sigmaaldrich.comchemshuttle.com

Specific Importance of Fluorinated Aromatic Thiol Systems

The combination of a fluorine atom and a thiol group on an aromatic ring gives rise to a class of compounds with unique and valuable properties. Fluorinated aromatic thiols merge the reactivity of the thiol group with the electronic effects of fluorine. The strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) and nucleophilicity of the thiol group, as well as the reactivity of the aromatic ring itself. mdpi.com These compounds are of significant interest as precursors for complex fluorinated molecules in the life sciences and materials science. For instance, the fluorine atom can serve as a reporter group in ¹⁹F NMR studies for ligand-protein binding screening or act as a site for specific non-covalent interactions. researchgate.net They are particularly important in the synthesis of fluorinated agrochemicals and pharmaceuticals and for creating functional surfaces with tailored properties, such as hydrophobicity and electronic character. chemshuttle.combeilstein-journals.orgnih.gov

Scope and Objectives of Research on 2-Fluorothiophenol

This article focuses specifically on this compound, the ortho-substituted isomer. Research into this particular compound is driven by the need to understand how the proximity of the fluorine and thiol groups influences its structure, reactivity, and utility. The objectives are to delineate its synthetic pathways, characterize its detailed physicochemical properties through spectroscopic and computational methods, and explore its chemical transformations. Furthermore, this review aims to consolidate the known applications of this compound as a precursor and building block in the synthesis of molecules for materials science, medicinal chemistry, and agricultural science, thereby providing a comprehensive overview of its role in contemporary chemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTZZPVVTSDNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334283 | |

| Record name | 2-Fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-78-0 | |

| Record name | 2-Fluorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 Fluorothiophenol and Its Derivatives

Conventional Synthetic Routes to 2-Fluorothiophenol

Traditional methods for synthesizing this compound often rely on established, multi-step chemical transformations. These routes typically begin with readily available fluorine-containing precursors.

Synthetic Strategies Employing Fluorine-Containing Precursors

A common and direct approach to synthesizing this compound involves the use of fluorine-containing aromatic compounds. Key strategies include:

Nucleophilic Aromatic Substitution: This method often starts with 2-fluoronitrobenzene, which undergoes a reaction with hydrogen sulfide (B99878) (H₂S) in the presence of a reducing agent like iron powder. This process facilitates the reduction of the nitro group to an amine, followed by the introduction of the thiol group.

Thiolation of Sulfonyl Chlorides: Another prevalent method is the treatment of 2-fluorobenzenesulfonyl chloride with a sulfur source such as sodium hydrosulfide (B80085) (NaSH). This reaction effectively replaces the sulfonyl chloride group with a thiol group.

These conventional methods are valued for their reliability and the use of accessible starting materials.

Multi-step Synthesis Approaches

Complex derivatives of this compound, such as 2-amino-5-fluorothiophenol, often necessitate more elaborate multi-step synthetic sequences. One documented approach begins with p-fluorocyclohexanone. While the specific detailed pathway from p-fluorocyclohexanone to 2-amino-5-fluorothiophenol is not extensively detailed in the provided search results, the synthesis of similar compounds like 2-amino-5-fluoropyridine (B1271945) involves several distinct chemical transformations. researchgate.net These often include nitration, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine, followed by hydrolysis. researchgate.net The synthesis of 2-amino-5-substituted-benzenethiols has also been reported through established literature methods, which are then used to create more complex molecules like 1,5-benzothiazepines. asianpubs.org

Preparation of Substituted this compound Derivatives

The synthesis of substituted derivatives like 4-bromo-2-fluorothiophenol (B183962) can be achieved through several methods, each with its own set of advantages and challenges.

Direct Bromination: This is a straightforward approach where this compound is directly reacted with bromine (Br₂) in a suitable solvent like dichloromethane. This method is noted for its high yield, typically in the range of 85-90%, and its selectivity for the para position.

Diazonium Route: An alternative route starts with 4-bromothiophenol. The synthesis involves the use of hydrogen fluoride (B91410) (HF) and sodium nitrite (B80452) to replace an amino group with fluorine via a diazonium intermediate. This method, however, presents safety challenges due to the handling of highly corrosive HF.

Halogen Exchange: This technique involves the use of a strong base like n-butyllithium (n-BuLi) followed by the introduction of bromine at very low temperatures (-78°C).

Below is a comparative analysis of these methods:

| Method | Starting Material | Key Reagents | Temperature Range | Yield | Limitations |

| Direct Bromination | This compound | Br₂, CH₂Cl₂ | 0–25°C | 85–90% | Limited to para substitution. |

| Diazonium Route | 4-Bromothiophenol | HF, NaNO₂ | -5–5°C | 70–75% | HF handling risks. |

| Halogen Exchange | This compound | n-BuLi, Br₂ | -78°C | 80–85% | Cryogenic conditions. |

Advanced and Sustainable Synthetic Protocols

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and sustainable methods. This trend is also evident in the synthesis of this compound and its derivatives.

Catalytic Oxidation of Thiophenols to Disulfides

The oxidation of thiophenols to disulfides is a fundamental transformation in organosulfur chemistry. biolmolchem.com While this reaction can be achieved with various oxidizing agents, modern protocols emphasize the use of catalytic systems to enhance efficiency and reduce waste. organic-chemistry.orgtandfonline.com

Several catalytic systems have been developed for this purpose:

Bio-inspired Organocatalysis: One approach utilizes 2,3-Dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ5-oxazaphosphole as a catalyst for the oxidation of thiophenols using molecular oxygen. rsc.org This method is notable for its clean, pure dioxygen chemistry. rsc.org

Iodide-Catalyzed Oxidation: A mild and environmentally friendly method employs hydrogen peroxide as the oxidant in the presence of a catalytic amount of an iodide ion or iodine. organic-chemistry.org This system is highly efficient, achieving near-quantitative conversion in a short time, and can even be performed under solvent-free conditions. organic-chemistry.org

Cobalt-Salen Catalysis: CoSalen complexes have been shown to be effective catalysts for the aerobic oxidation of thiols to disulfides using air as the oxidant. tandfonline.com This method is selective and operates under mild conditions. tandfonline.com

Rhenium(V) Catalysis: Rhenium(V) complexes, such as Re(O)Cl₃(PPh₃)₂, can catalyze the oxidation of thiols to disulfides using sulfoxides as the oxygen source under mild conditions. nih.gov

The development of these catalytic methods represents a significant step towards more sustainable chemical synthesis.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. beilstein-journals.org In the context of this compound synthesis, this involves exploring alternative reaction media, catalysts, and energy sources.

One notable green chemistry approach is the use of electron donor-acceptor (EDA) complex photoactivation for thioetherification. nih.gov This method uses visible light to induce a radical chain reaction under mild conditions, avoiding the need for harsh reagents or precious metals. nih.gov In this process, a thiolate anion forms an EDA complex with a thianthrenium salt, and upon irradiation, a radical cross-coupling occurs. nih.gov This has been successfully applied to this compound, yielding the corresponding thioether in high yield. nih.gov

Furthermore, the development of electrochemical methods, such as alternating current (AC) electrolysis, offers a sustainable and oxidant-free approach to forming N-S bonds by coupling anilines with thiophenols. chinesechemsoc.org This technique has been shown to be effective where traditional direct current (DC) electrolysis fails, highlighting its potential for creating novel synthetic pathways. chinesechemsoc.org

Electrochemistry-Mediated Synthesis (e.g., AC electrolysis for N-S bond formation with thiophenols)

Electrochemical methods, particularly those employing alternating current (AC) electrolysis, have emerged as a sustainable and efficient strategy for forming new chemical bonds. chinesechemsoc.orgrsc.org This approach avoids the need for external oxidants or reductants, making it an environmentally benign option for organic synthesis. chinesechemsoc.orgrsc.org

In the context of this compound and its analogs, AC electrolysis has been successfully used to facilitate the cross-coupling of thiophenols with amines to form N-S bonds. chinesechemsoc.orgnih.gov This method is notable for its ability to achieve reactions that are difficult or impossible using direct current (DC) electrolysis or traditional chemical methods. chinesechemsoc.orgcardiff.ac.uk The process involves the generation of a thiyl radical from a disulfide intermediate at a negative pulse, which then couples with an amine radical formed at a positive pulse. nih.gov This technique prevents the overoxidation of the thiol, a common issue in DC electrolysis. nih.gov

The general procedure for this AC-promoted radical-radical cross-coupling involves combining the thiophenol, a substituted aniline, and a supporting electrolyte like nBu4NBF4 in a solvent mixture, typically 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 1,2-dichloroethane (B1671644) (DCE). chinesechemsoc.org The reaction is carried out in an undivided three-necked bottle fitted with two platinum plate electrodes under atmospheric conditions. chinesechemsoc.org The mixture is then electrolyzed at a constant voltage, for instance, 5 V, at room temperature for several hours. chinesechemsoc.org Halogen substituents, including fluorine, are well-tolerated under these conditions, making this method suitable for producing fluorinated N-S containing compounds. chinesechemsoc.org

Photoinduced Thioetherification Processes

Photoinduced methods offer a mild and efficient route for the synthesis of thioethers. One such approach involves the use of electron donor-acceptor (EDA) complexes, which can be activated by visible light to form new bonds. nih.gov This strategy has been successfully applied to the C-H thioetherification of various substrates using thiophenols, including this compound. nih.gov

The reaction proceeds via the formation of an EDA complex between a thianthrene (B1682798) salt and the thiolate anion of the thiophenol. nih.gov This complex, upon photoirradiation, facilitates the site-selective formation of a C-S bond. nih.gov A key advantage of this method is its tolerance of a wide range of functional groups, including free anilines, carboxylic acids, phenols, and boronic acids, thus avoiding the need for protecting groups. nih.gov For instance, the reaction of this compound under these conditions resulted in a 91% yield of the corresponding sulfide, highlighting the efficiency of this process. nih.gov The smaller size of the fluorine substituent is thought to contribute to this high yield. nih.gov

Synthesis of Novel Compounds Incorporating this compound Moieties

This compound is a valuable building block in the synthesis of a variety of complex organic molecules due to its unique combination of a reactive thiol group and a fluorine-substituted aromatic ring. guidechem.com

Synthesis of Thio-Derivatives (e.g., 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione)

An important class of derivatives synthesized from this compound includes thio-derivatives of 2-hydroxy-1,4-naphthoquinone, also known as lawsone. These compounds have been investigated for their potential biological activities. nih.govresearchgate.net

The synthesis of 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione is achieved by reacting lawsone with 2-fluorobenzenethiol. nih.gov This reaction results in a red solid product. nih.gov The structure of this compound has been confirmed through various analytical techniques, including 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). nih.gov

Table 1: Spectroscopic Data for 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione nih.gov

| Technique | Observed Data |

| Melting Point | 260.8°C (decomposed) |

| 1H NMR (DMSO-d6) | δ 6.61–6.64 (m, 1H), 6.70-6.80 (m, 2H), 6.84 (t, J = 7.5 Hz, 1H), 7.43-7.51 (m, 1H), 7.62 (t, J = 7.5 Hz, 1H), 7.84 (d, J = 7.5 Hz, 1H), 8.03(d, J = 7.5 Hz, 1 H) |

| 13C NMR (DMSO-d6) | δ 105.00, 114.62 (d, J = 21.8 Hz), 124.05 (d, J = 0.9 Hz), 125.08 (d, J = 7.3 Hz), 126.39, 126.47, 126.70, 127.68, 130.93, 131.21, 134.68, 135.80, 159.22 (d, J = 241.2 Hz), 172.96, 180.70, 187.31 |

| IR (KBr, cm-1) | 3428, 2917, 2850, 1673, 1587, 1533, 1469, 1276, 1213 |

| HRMS (ESI) m/z | calcd. for C16H9BrO3S: 300.0256, found: 300.0270 |

Incorporation into Complex Organic Molecules as Building Blocks

The distinct reactivity of this compound makes it a crucial component in the construction of more elaborate organic structures. smolecule.commyskinrecipes.com Its thiol group allows for a range of chemical transformations, including oxidation to disulfides and sulfonic acids, reduction to thiolate anions, and various substitution reactions. These reactions enable the integration of the 2-fluorophenylthio moiety into larger, more complex molecular frameworks. guidechem.com

Preparation of Chiral Derivatives

The synthesis of chiral derivatives is a significant area of organic chemistry, with applications in pharmaceuticals and materials science. cespu.pt this compound can be incorporated into chiral molecules, leveraging its unique properties to influence the stereochemistry of the final product. researchgate.net For example, chiral bis(thiourea) derivatives have been prepared and studied for their potential as anion sensors and catalysts. researchgate.net The synthesis of chiral 2-aryl-2-fluoropropanoic acids, which are fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs), has been achieved through kinetic resolution of racemic mixtures. mdpi.com This process often involves enantioselective esterification using a chiral acyl-transfer catalyst. mdpi.com

Synthesis of Thiol-Reactive Sensors for Organic Applications

Fluorescent sensors are powerful tools in analytical chemistry and life sciences for detecting specific molecules. nih.gov Thiol-reactive sensors are designed to respond to the presence of thiols, often with a change in fluorescence. nih.govmdpi.com While specific examples detailing the synthesis of thiol-reactive sensors directly from this compound are not prevalent in the provided context, the general principles of sensor design can be applied. These sensors typically consist of a fluorophore and a thiol-reactive group. nih.gov The reaction of a thiol with this group alters the electronic properties of the fluorophore, leading to a detectable change in its fluorescence. nih.gov The development of such sensors is an active area of research with potential applications in various fields, including plant health monitoring. researchgate.net

Spectroscopic and Computational Characterization of 2 Fluorothiophenol

Conformational Analysis and Intramolecular Interactions

2-Fluorothiophenol (2FTPh) exists as two planar conformers, designated as cis and trans. umanitoba.caresearchgate.net These conformers are defined by the orientation of the thiol (-SH) group relative to the fluorine atom on the benzene (B151609) ring. In the cis-2FTPh conformer, the S-H bond is directed towards the fluorine atom, while in the trans-2FTPh conformer, it points away. researchgate.net

Ab initio calculations at the MP2/6-311++G(2d,2p) level of theory predict that the cis conformer is more stable than the trans conformer. umanitoba.caresearchgate.net The calculated energy difference between the two conformers is 3.88 kJ/mol, favoring the cis form. umanitoba.caresearchgate.net This energy difference is approximately one-third of that reported for the analogous oxygen-containing compound, 2-fluorophenol (B130384), where the cis conformer is lower in energy by 12.1 kJ/mol. umanitoba.ca The barrier for the interconversion from the higher-energy trans conformer to the more stable cis conformer has been calculated to be 5.46 kJ/mol. umanitoba.ca The observation of rotational transitions for the trans conformer, despite its higher energy, is consistent with this relatively low interconversion barrier. umanitoba.ca

The greater stability of the cis-2FTPh conformer is attributed to a weak intramolecular interaction between the sulfur and fluorine substituents. umanitoba.caresearchgate.net Natural Bond Orbital (NBO) analysis reveals that this stabilization arises from electron donation from a lone pair on the sulfur atom (n(S)) to the antibonding orbital of the C-F bond (σ*(CF)). umanitoba.ca This interaction provides a stabilization energy of 2.18 kJ/mol for the cis conformer, which is not present in the trans conformer or the parent thiophenol molecule. umanitoba.caresearchgate.net

This stabilizing interaction in cis-2FTPh is considered a form of intramolecular hydrogen bonding, specifically an S-H···F bond. researchgate.netcolab.ws However, it is noteworthy that the nature of this interaction differs from that in cis-2-fluorophenol, where stabilization occurs through electron density donation from a fluorine lone pair to the σ*(OH) orbital. umanitoba.ca Theoretical studies have indicated that the intramolecular hydrogen bond in the cis conformer of this compound has an electrostatic origin and is the primary factor governing the conformational preference. researchgate.netcolab.wsacs.org

The intramolecular hydrogen bond in this compound plays a significant role in its nonadiabatic dynamics, particularly during photodissociation reactions. researchgate.netnih.govacs.org The planarity of the molecule, which is maintained by this hydrogen bond, is crucial for the passage of the reactive flux through conical intersections. researchgate.netnih.govacs.org

Studies have shown that as the internal energy in the excited state increases, the intramolecular hydrogen bond in this compound can loosen. researchgate.netnih.govacs.org This leads to increased molecular "floppiness," which alters the dynamic path of the reactive flux and reduces the probability of a nonadiabatic transition at the conical intersection. researchgate.netnih.govacs.org In contrast, for molecules with stronger intramolecular hydrogen bonds, such as 2-chlorothiophenol, the molecular planarity is retained even at higher internal energies, resulting in a constant nonadiabatic transition probability. nih.govacs.org This highlights the dynamic interplay between intramolecular hydrogen bonding, vibrational energy redistribution, and the efficiency of nonadiabatic transitions. researchgate.netnih.govacs.orgaip.org The presence of the intramolecular hydrogen bond in 2-FTP facilitates the nonadiabatic passage at both the S1/S2 and S0/S2 conical intersections, leading to a higher product branching ratio compared to thiophenol. aip.org

Role of Intramolecular S-H···F Hydrogen Bonding in Conformer Stabilization

Spectroscopic Investigations

Fourier Transform Microwave (FTMW) spectroscopy has been a pivotal technique for the structural elucidation of this compound. umanitoba.caresearchgate.netresearchgate.net By analyzing the pure rotational transitions in the microwave region (typically 4 to 26 GHz), researchers have been able to identify and characterize both the cis and trans conformers in the gas phase. umanitoba.caresearchgate.net

Infrared (IR) spectroscopy is a valuable tool for investigating the vibrational modes of this compound and studying its conformational properties. acs.orgresearchgate.netnih.gov In studies of 1:1 complexes of this compound with water, IR-UV double resonance spectroscopy has been employed to measure the S-H stretching frequency. acs.orgresearchgate.netnih.gov In the 2-FTP monomer, the S-H stretch is observed, and upon complexation with water, this band shows a red-shift of 25–30 cm⁻¹, indicating the formation of a weak S-H···O hydrogen bond. acs.orgresearchgate.netnih.gov

In related studies on meta-fluorothiophenol, the IR spectrum of the matrix-isolated compound was interpreted with the aid of B3LYP vibrational frequency calculations for both cis and trans conformers. iku.edu.tr For this compound, specific vibrational bands have been assigned; for instance, the bands at 1581 cm⁻¹ and 1475 cm⁻¹ are attributed to the stretching vibration of C=C groups in the benzene ring, while peaks at 1265 cm⁻¹ and 1221 cm⁻¹ are assigned to the C-F stretching vibration. researchgate.net The peak at 1077 cm⁻¹ corresponds to the C-S stretching vibration. researchgate.net These vibrational assignments, often supported by theoretical calculations, are crucial for understanding the bonding and structure of the different conformers. iku.edu.tracs.org

Compound List

UV/Vis Absorption Spectroscopy in Mechanistic Studies

UV/Vis absorption spectroscopy is a important tool for investigating the photochemical behavior of this compound. Upon UV excitation, thiophenols, including this compound, typically undergo homolytic cleavage of the S-H bond. iku.edu.tr This process leads to the formation of phenylthiyl radicals, which are key intermediates in subsequent photochemical reactions. iku.edu.tr This photodissociation is understood to proceed through a πσ* mediated mechanism. iku.edu.tr

In studies of meta-fluorothiophenol (mFTP) isolated in a low-temperature N₂ matrix, UV-Vis induced photochemistry was monitored using IR spectroscopy. iku.edu.tr Excitation at λ = 285 nm resulted in thiol-to-thione phototautomerization as the exclusive reaction pathway, forming three thione isomers. iku.edu.tr The reaction was found to be reversible, with irradiation at λ = 405 nm partially restoring the original reactant. iku.edu.trresearchgate.net

Electronic Spectroscopy in Gas-Phase Studies of Complexes

Gas-phase electronic spectroscopy has been instrumental in characterizing the non-covalent interactions of this compound (2-FTP) in complexes with other molecules. These studies, often combined with quantum chemical calculations, provide detailed information about the structure and stability of these complexes in an isolated environment.

One area of focus has been the investigation of sulfur-centered hydrogen bonds (SCHB). researchgate.netnih.govacs.org In a 1:1 complex of 2-FTP with water (H₂O), gas-phase electronic and IR spectroscopy revealed that the complex is primarily stabilized by an S-H···O hydrogen bond. researchgate.netnih.govacs.org Notably, the O-H···S hydrogen-bonded conformers, which are higher in energy, were not observed experimentally. researchgate.netnih.govacs.org The observed IR red-shift of 25–30 cm⁻¹ in the S-H stretching frequency indicates that the S-H···O hydrogen bond in the 2-FTP···H₂O complex is relatively weak. nih.govacs.org

Studies on complexes of 2-FTP with methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) have further explored the nature of the S-H···O hydrogen bond. dntb.gov.uanih.govresearchgate.net Using techniques like resonant two-photon ionization (R2PI), UV-UV hole-burning, and IR-UV double resonance spectroscopy, researchers identified three conformers for the 2-FTP···MeOH complex and two for the 2-FTP···EtOH complex. dntb.gov.uanih.govresearchgate.net All observed conformers were found to be stabilized by S-H···O hydrogen bonds. dntb.gov.uanih.gov The IR red-shifts in the S-H stretching frequencies were significantly larger than in the water complex, at approximately 76 cm⁻¹ for the methanol complex and 88 cm⁻¹ for the ethanol complex, suggesting a strengthening of the S-H···O hydrogen bond with alcohols. dntb.gov.uanih.gov This highlights that the strength of the S-H···O hydrogen bond can be modulated by the choice of the hydrogen bond acceptor, with stronger bonds forming with acceptors of higher proton affinities. dntb.gov.uanih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound in solution. umanitoba.ca ¹H, ¹³C, and ¹⁹F NMR provide critical information about the electronic environment of the nuclei and the conformational preferences of the molecule.

The intramolecular hydrogen bond between the fluorine atom and the hydrogen of the thiol group (S-H···F) in the cis conformer has been a subject of investigation. colab.ws Experimental studies using ¹H and ¹⁹F NMR, combined with theoretical analysis, have confirmed the formation of this intramolecular hydrogen bond. colab.ws Natural J-coupling analysis suggests that the through-space JFH spin-spin coupling constant in this compound originates from the LP(F) → σSH* hyperconjugative interaction, which is characteristic of a hydrogen bond. colab.ws This electrostatic interaction is a key factor governing the conformational preferences of the molecule. colab.ws

Quantum Chemical and Theoretical Studies

Ab Initio Calculations (e.g., B3LYP/6-311++G) for Geometry Optimization and Energy Calculations**

Ab initio calculations are fundamental to understanding the structural and energetic properties of this compound. These methods provide optimized geometries, relative energies of different conformers, and vibrational frequencies.

Geometry optimizations at the MP2/6-311++G(2d,2p) level of theory have been used to predict the equilibrium structures of this compound. umanitoba.caresearchgate.net These calculations identified two planar conformers: cis-2FTPh, where the S-H bond is directed towards the fluorine atom, and trans-2FTPh, where it is directed away. umanitoba.caresearchgate.net The cis conformer is predicted to be more stable, lying 3.88 kJ/mol lower in energy than the trans conformer. umanitoba.caresearchgate.netresearchgate.net This stability is attributed to a weak intramolecular interaction between the lone pair on the sulfur atom and the C-F moiety in the cis form. umanitoba.caresearchgate.net The calculated barrier for the interconversion between the cis and trans conformers is 5.46 kJ/mol. umanitoba.ca

The B3LYP functional with the 6-311++G** basis set is also commonly employed for geometry optimization and vibrational frequency calculations of fluorinated thiophenols and their reaction products. iku.edu.trresearchgate.netacs.org For instance, in the study of meta-fluorothiophenol, B3LYP/6-311++G(2d,2p) calculations were used to simulate the IR spectra of its conformers, which showed good agreement with experimental data after scaling. iku.edu.tr

Density Functional Theory (DFT) in Ground and Excited State Analysis

Density Functional Theory (DFT) is a versatile computational method used to investigate both the ground and excited electronic states of this compound. researchgate.netchemrxiv.org

For ground state properties, DFT calculations, such as those using the B3LYP functional with the aug-cc-pVTZ basis set and D3(BJ) dispersion correction, have been used to determine reaction enthalpies for processes like dissociative electron attachment. mdpi.com These calculations provide insights into the thermochemistry of various fragmentation pathways. mdpi.com

For excited states, Time-Dependent DFT (TD-DFT) is a widely used approach. iku.edu.tr It has been employed to analyze the excited-state properties of fluorothiophenols, including vertical excitation energies and oscillator strengths. iku.edu.tr For instance, TD-DFT calculations have been used to simulate the UV photoabsorption spectra of meta-fluorothiophenol, with functionals like TD-M062X, ωB97XD, and τ-HCTHhyb being compared. iku.edu.trresearchgate.net Theoretical studies on ortho-fluorothiophenol have utilized hybrid density functional theory to optimize the geometries of the two lowest singlet states, revealing that both the ground and first excited states exhibit strongly bent hydrogen bonds. researchgate.netacs.org

Investigation of Hydrogen Bonding Interactions (e.g., S-H···O hydrogen bonds)

Theoretical studies have been crucial in elucidating the nature of hydrogen bonding involving this compound, both intramolecularly and in complexes.

The dynamic role of the intramolecular S-H···F hydrogen bond has been investigated in the photodissociation reactions of this compound. acs.orgdntb.gov.ua It has been shown that the planarity of the molecule, which is influenced by this hydrogen bond, plays a significant role in the nonadiabatic transitions at conical intersections. acs.org As internal energy increases in the excited state, this intramolecular hydrogen bond can loosen, affecting the reaction dynamics. acs.org

In intermolecular complexes, such as with water, methanol, and ethanol, quantum chemical calculations complement experimental findings to characterize the S-H···O hydrogen bonds. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net These calculations confirm that the observed complexes are primarily stabilized by S-H···O interactions. researchgate.netnih.govdntb.gov.uanih.govresearchgate.net Further analysis using methods like Natural Bond Orbital (NBO) analysis, the quantum theory of atoms in molecules (QTAIM), and localized molecular orbital-energy decomposition analysis (LMO-EDA) helps to dissect the physical nature and strength of these noncovalent interactions. dntb.gov.uanih.gov These studies have demonstrated that S-H···O hydrogen bonds can be strengthened by selecting hydrogen bond acceptors with higher proton affinities. dntb.gov.uanih.gov

Analysis of Potential Energy Surfaces and Photodissociation Dynamics

The photodissociation dynamics of this compound (2-FTP) are intricately linked to the topology of its electronic potential energy surfaces (PES) and the influence of intramolecular interactions. Upon photoexcitation to its first excited singlet state (S₁), 2-FTP undergoes S–H bond fission, a process governed by nonadiabatic transitions between different electronic states. dntb.gov.ua Computational studies have been crucial for mapping these surfaces and understanding the dissociation mechanism, which proceeds too quickly for some spectroscopic probes to resolve thoroughly. researchgate.net

The ground state (S₀) of 2-FTP exists as two planar conformers: a lower-energy cis form, where the S-H bond is directed toward the fluorine atom, and a higher-energy trans form. researchgate.netumanitoba.ca Ab initio calculations at the MP2/6-311++G(2d,2p) level predict the cis conformer to be more stable by 3.88 kJ/mol. researchgate.netumanitoba.ca This stability is attributed to a weak intramolecular hydrogen bond of the S-H···F type and an n(S) to σ*(CF) electron donation interaction, which stabilizes the cis conformer by 2.18 kJ/mol. researchgate.netumanitoba.ca

The UV photodissociation of 2-FTP involves the first three electronic states: the ground state (S₀), the first excited state (S₁, a ππ* state), and the second excited state (S₂, a πσ* state). researchgate.netacs.org The S₂ state is repulsive along the S–H bond elongation coordinate. researchgate.netacs.org Unlike thiophenol, where S-H bond rupture is prompt, 2-FTP exhibits a long S₁ excited-state lifetime (approximately 12 picoseconds), indicating a significant role for intramolecular vibrational redistribution (IVR) in its dissociation pathway. researchgate.netacs.org

The dissociation proceeds via tunneling through an adiabatic barrier created by the interaction between the S₁ and S₂ states. dntb.gov.ua The S₁/S₂ conical intersection plays a critical role in shaping the adiabatic PES and mediating the nonadiabatic transition. researchgate.netacs.orgnih.gov The tunneling barrier height for 2-FTP, estimated from the S₁/S₂ curve-crossing at a planar geometry, is approximately 3900 cm⁻¹, which is substantially higher than that of thiophenol (1800 cm⁻¹). researchgate.net This higher barrier is consistent with the longer S₁ lifetime observed for 2-FTP. researchgate.net

A key feature in the dynamics of 2-FTP is the dynamic interplay between the intramolecular hydrogen bond and IVR. acs.orgacs.orgnih.gov The planarity of the molecule, which is maintained by this hydrogen bond, is crucial for the nonadiabatic passage of the reactive flux at the conical intersection. researchgate.netacs.orgnih.gov As the internal energy in the S₁ state increases, the intramolecular hydrogen bond loosens, leading to increased molecular "floppiness". researchgate.netacs.org This structural change alters the dynamic path of the reactive flux, resulting in a decreased probability of the nonadiabatic transition at the conical intersection. researchgate.netacs.orgnih.gov Furthermore, studies have shown that the excitation of specific low-frequency out-of-plane vibrational modes can dynamically shape the adiabatic tunneling barrier, leading to resonance-like increases in the S-H predissociation tunneling rate. nih.gov

Table 1: Key Parameters in the Photodissociation Dynamics of this compound

| Parameter | Value / Observation | Method / Context | Source |

| S₁ State Lifetime (at ZPL) | ~12 ps | Picosecond time-resolved pump-probe spectroscopy | researchgate.net |

| Tunneling Barrier Height | ~3900 cm⁻¹ | Estimated from S₁/S₂ curve-crossing at planar geometry | researchgate.net |

| Dissociation Channel | S–H bond rupture | H (Rydberg) atom photofragment translational spectroscopy | dntb.gov.ua |

| Key Dynamic Feature | Intramolecular hydrogen bonding | Affects molecular planarity and nonadiabatic transition probability | researchgate.netacs.orgnih.gov |

| Effect of Internal Energy | Loosening of the intramolecular hydrogen bond | Diminishes nonadiabatic transition probability at the conical intersection | researchgate.netacs.org |

| Vibrational Mode Influence | Low-frequency out-of-plane modes | Dynamically shapes the adiabatic tunneling barrier, affecting tunneling rates | nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the reaction mechanisms and characterizing the transition states of this compound. A variety of theoretical methods have been employed to model its structure, potential energy surfaces, and reactivity.

For studying the ground state and photodissociation dynamics, multireference methods are often essential. The potential energy curves along the S–H bond elongation coordinate have been calculated using the CASPT2//SA3-CASSCF(10,9)/6-311++G(3df,3pd) method, which provides an accurate description of the electronic states (S₀, S₁, S₂) involved in the photodissociation. acs.org Semiclassical approaches, such as the Wentzel-Kramers-Brillouin (WKB) approximation and Zhu-Nakamura (ZN) theory, have been used to calculate tunneling rates based on ab initio PESs, offering insights into the nonadiabatic dynamics near the conical intersection. researchgate.netacs.org The ZN theory, in particular, was found to better explain the H/D kinetic isotope effect, highlighting the importance of nonadiabatic coupling. acs.org

Density Functional Theory (DFT) has also been widely applied. For instance, the B3LYP functional with the aug-cc-pVTZ basis set has been used to investigate reaction pathways for HF formation following dissociative electron attachment (DEA). mdpi.com To map the minimum energy path for this reaction, the Nudged Elastic Band method with transition state optimization (NEB-TS) was employed. mdpi.com These calculations revealed that HF loss from the 2-FTP anion has a threshold of 0.42 eV and requires effective coupling between the initial π* singly occupied molecular orbital (SOMO) and a C–F σ* state. mdpi.com

In recent years, machine learning has emerged as a powerful technique for generating high-dimensional potential energy surfaces. A dual-level parametrically managed neural network (DL-PMNN) method was developed to create a 33-dimensional ground-state PES for 2-FTP. acs.org This approach combines a higher-level, accurate DFT method (CF22D/may-cc-pVTZ) with a lower-level, less expensive method (MPW1K/MIDIY) to guide the fit, ensuring correct behavior in regions far from equilibrium without requiring extensive high-level calculations. acs.org This advanced modeling allows for efficient and accurate trajectory calculations to simulate reaction dynamics. acs.org

The ground state conformational landscape and the transition state for interconversion between the cis and trans conformers have been modeled using Møller–Plesset perturbation theory (MP2) with the 6-311++G(2d,2p) basis set. umanitoba.ca The calculation determined the barrier for the trans to cis rearrangement to be 5.46 kJ/mol (456 cm⁻¹), which is higher than that in thiophenol. umanitoba.ca

Table 2: Computational Methods and Their Applications for this compound

| Computational Method | Application | Basis Set | Findings / Purpose | Source |

| CASPT2//SA3-CASSCF | Calculation of potential energy curves (S₀, S₁, S₂) | 6-311++G(3df,3pd) | Characterized the electronic states involved in photodissociation along the S-H coordinate. | acs.org |

| MP2 | Geometry optimization and energy calculation of conformers | 6-311++G(2d,2p) | Determined the relative stability of cis and trans conformers and the transition state for their interconversion. | researchgate.netumanitoba.ca |

| B3LYP / NEB-TS | Modeling reaction mechanisms (DEA) | aug-cc-pVTZ | Calculated the minimum energy path and transition state for HF formation from the 2-FTP anion. | mdpi.com |

| EOM-EA-CCSD | Calculation of vertical electron attachment energies | aug-cc-pVTZ | Determined the energies of virtual orbitals to understand the initial step of DEA. | mdpi.com |

| Zhu-Nakamura (ZN) Theory | Semiclassical tunneling rate calculations | N/A (based on ab initio PESs) | Explained the H/D kinetic isotope effect in S-H bond tunneling, indicating nonadiabatic coupling. | acs.org |

| DL-PMNN | Generation of a ground-state potential energy surface | CF22D/may-cc-pVTZ (High Level), MPW1K/MIDIY (Low Level) | Created an accurate, high-dimensional PES for efficient molecular dynamics simulations. | acs.org |

Reactivity and Reaction Mechanisms Involving 2 Fluorothiophenol

Electrophilic and Nucleophilic Reactions

Reactivity of the Thiol Group: Oxidation to Disulfides and Sulfonic Acids

The thiol group of 2-Fluorothiophenol is susceptible to oxidation, a characteristic reaction for thiols. tandfonline.com The primary oxidation product is the corresponding disulfide, bis(2-fluorophenyl) disulfide. This conversion is a common pathway for thiols and can be achieved using various oxidizing agents. tandfonline.comresearchgate.net For instance, aerial oxidation under basic conditions has been successfully employed for the on-DNA synthesis of the disulfide from this compound, highlighting a mild and effective method for this transformation. nih.gov

Further oxidation of the sulfur atom can occur, leading to the formation of sulfonic acids (R-SO₃H). tandfonline.com Stronger oxidizing agents are typically required to advance the oxidation state of sulfur from the disulfide to the sulfonic acid. cdnsciencepub.comacs.org The oxidation process can proceed through intermediate sulfur-oxygen species like thiosulfinates and thiosulfonates. tandfonline.com

Reduction to Thiolate Anions

In the presence of a base, the acidic proton of the thiol group in this compound can be abstracted to form the corresponding 2-fluorothiophenolate anion. nih.gov This deprotonation is a fundamental acid-base reaction that converts the neutral thiol into a more potent nucleophile. The formation of the thiolate is a critical initial step in many of its nucleophilic reactions, such as thioetherification. nih.gov The resulting anion is a key reactive intermediate for forming new carbon-sulfur bonds.

Substitution Reactions of the Fluorine Atom with Nucleophiles

The fluorine atom on the benzene (B151609) ring of this compound can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. In SNAr mechanisms, the reactivity of halogens as leaving groups is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), which is stabilized by electron-withdrawing groups. masterorganicchemistry.com Consequently, the fluorine atom in this compound can be displaced by various nucleophiles, such as amines and alkoxides, to yield substituted benzene derivatives.

C-S Bond Formation Reactions (e.g., Thioetherification)

This compound is an effective substrate for C-S bond formation, leading to the synthesis of various thioethers (sulfides). In these reactions, the sulfur atom acts as the nucleophile, typically after being deprotonated to the more reactive thiolate anion. nih.gov

One notable example is the photoinduced thioetherification through the formation of an electron donor-acceptor (EDA) complex. Under basic conditions and visible light irradiation, this compound reacts efficiently with thianthrenium salts to form the corresponding aryl thioether. nih.gov This method is tolerant of various functional groups and proceeds in high yield, presumably due to the smaller steric size of the fluorine substituent compared to other halogens. nih.gov

| Reactant 1 | Reactant 2 | Base | Conditions | Product | Yield |

| This compound | Thianthrenium Salt | K₂CO₃ | Visible Light (Blue LEDs), DMSO | 2-Fluorophenyl Thioether | 91% nih.gov |

Other metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel catalysts, are also common for forming C-S bonds with aryl thiols, including fluorinated derivatives. thieme-connect.comrsc.org

Radical and Photochemical Reactions

Photoinduced Thiol-to-Thione Phototautomerization

Upon exposure to ultraviolet (UV) radiation, this compound undergoes intramolecular hydrogen transfer, a process known as phototautomerization. researchgate.netnih.gov Specifically, irradiation at a wavelength of 285 nm induces the migration of the hydrogen atom from the thiol group to a carbon atom on the aromatic ring, resulting in the formation of thione isomers. researchgate.netiku.edu.trresearchgate.net This thiol-to-thione phototautomerization has been identified as the primary photochemical reaction pathway for this molecule when isolated in a low-temperature matrix. researchgate.netresearchgate.net

Research has shown that this photoreaction is reversible. Subsequent irradiation of the photogenerated thione isomers with a longer wavelength, such as 405 nm, can partially restore the original this compound structure. researchgate.netresearchgate.netresearchgate.net The dynamic process is influenced by an intramolecular hydrogen bond between the thiol hydrogen and the fluorine atom, which affects the molecule's planarity and the reaction dynamics. nih.gov

| Process | Wavelength | Outcome |

| Phototautomerization | 285 nm | Conversion of this compound to thione isomers researchgate.netiku.edu.trresearchgate.net |

| Reversion | 405 nm | Partial restoration of this compound from thione isomers researchgate.netresearchgate.netresearchgate.net |

Homolytic Cleavage of the S-H Bond and Phenylthiyl Radical Formation

The photochemistry of thiophenol and its derivatives is largely characterized by the homolytic cleavage of the sulfur-hydrogen (S-H) bond. iku.edu.tr Upon absorption of ultraviolet (UV) light, this compound undergoes this bond-breaking event, leading to the formation of a hydrogen atom and a 2-fluorophenylthiyl radical. iku.edu.tr This process is a key step that initiates subsequent photochemical reactions. iku.edu.tr

Studies on thiophenol have shown that the photoinduced hydrogen detachment results in two distinct and anisotropic rings in ion imaging, which correspond to the two lowest electronic states of the phenylthiyl radical (C₆H₅S). researchgate.net Ab initio calculations confirm that the singly occupied molecular orbital of the phenylthiyl radical is localized on the sulfur atom. researchgate.net For the ground state (B₁) and the first excited state (B₂), this orbital is oriented perpendicular and parallel to the molecular plane, respectively. researchgate.net This fundamental S-H bond fission process is mediated by a πσ* state, a mechanism common to phenols and other aromatic compounds. iku.edu.tr

Nonadiabatic Reaction Dynamics and Conical Intersections

The photodissociation of this compound is a complex process governed by nonadiabatic reaction dynamics, where the molecule transitions between different electronic potential energy surfaces. nih.govacs.org A central feature in these dynamics is the presence of conical intersections, which are points of degeneracy between electronic states that facilitate highly efficient, ultrafast internal conversion. researchgate.net

A critical factor influencing the nonadiabatic dynamics of this compound is the intramolecular hydrogen bond between the thiol hydrogen and the ortho-fluorine atom (S-H···F). nih.govresearchgate.net This interaction enforces a planar structure on the molecule, which plays a significant role in directing the reactive flux through the conical intersection. nih.govacs.org However, as the internal energy of the molecule increases in the excited state, this hydrogen bond loosens, introducing "floppiness" into the molecular structure. nih.govacs.orgresearchgate.net This change modifies the dynamic path of the reactive flux, leading to a decrease in the probability of the nonadiabatic transition at the conical intersection. nih.govacs.org This behavior contrasts with molecules like 2-chlorothiophenol, which possesses a stronger intramolecular hydrogen bond that maintains molecular planarity even at higher internal energies, resulting in a constant nonadiabatic transition probability. nih.govacs.orgresearchgate.net

The S–H bond breakage in related systems occurs via tunneling through an adiabatic barrier located beneath the S₁/S₂ conical intersection seam. aip.org The reactive flux then splits at a subsequent S₀/S₂ conical intersection, leading to the formation of the phenylthiyl radical in either its ground (X̃) or excited (Ã) state. aip.org The branching ratio between these states is highly sensitive to the initial vibronic excitation and the dynamics at the conical intersection. aip.org

Influence of Internal Energy on this compound Dynamics

| Parameter | Low Internal Energy | High Internal Energy | Reference |

|---|---|---|---|

| Intramolecular H-Bond Strength | Stronger, maintains planarity | Loosens, introduces "floppiness" | nih.govacs.org |

| Molecular Structure | Planar | Non-planar character increases | researchgate.net |

| Nonadiabatic Transition Probability | Higher | Diminishes | nih.govacs.org |

Dissociative Electron Attachment (DEA) and Radiosensitization

Dissociative Electron Attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion, which then fragments. This mechanism is highly relevant in the context of chemoradiation therapy, where radiosensitizers are used to enhance the killing of cancer cells. mdpi.comnih.gov this compound has been studied as a potential radiosensitizer due to its susceptibility to DEA. mdpi.comresearchgate.net

In the DEA of this compound, the capture of a low-energy electron can lead to the rupture of multiple bonds and the formation of new ones, such as the neutral molecule hydrogen fluoride (B91410) (HF). mdpi.comnih.govnih.gov The formation of a stable molecule like HF provides additional energy that can lower the threshold for dissociation and open new reaction channels that might otherwise be inaccessible at low electron energies. mdpi.comnih.gov

A comparative study between this compound (2-FTP) and pentafluorothiophenol (B1630374) (PFTP) shows that perfluorination significantly influences the DEA process. mdpi.comnih.gov While both compounds can form an intramolecular hydrogen bond (X–H···F) that facilitates HF loss, perfluorination in PFTP favorably alters the molecular orbital structure and thermochemistry, further lowering the threshold for this process and promoting DEA. mdpi.comnih.gov Despite HF loss being energetically more favorable for 2-FTP than simple H loss, the H loss channel is observed to dominate the ion yields. nih.gov The rational tailoring of molecules like this compound to be more susceptible to DEA presents a promising strategy for developing more efficient radiosensitizers for cancer therapy. mdpi.comnih.govresearchgate.net

Comparison of DEA Processes in Fluorinated Thiophenols

| Compound | Key DEA Channel | Threshold for H Loss | Electron Affinity of Radical Fragment | Reference |

|---|---|---|---|---|

| This compound (2-FTP) | H loss (dominant), HF loss | ~0.61 eV higher than PFTP | 1.69 eV (for C₆H₄F–S) | nih.gov |

| Pentafluorothiophenol (PFTP) | HF loss, H loss | Lower than 2-FTP | 2.18 eV (for C₆F₅–S) | nih.gov |

Catalytic Applications and Mechanistic Insights

Role in Catalytic Processes (e.g., in perovskite solar cells)

In materials science, fluorinated thiophenols have demonstrated utility in enhancing the performance of perovskite solar cells (PSCs). rsc.org Although studies often focus on 4-fluorothiophenol (B130044), the underlying mechanism is relevant to this compound. The electron transport layer (ETL) in PSCs, commonly made of solution-processed tin oxide (SnO₂), often has surface defects such as hydroxyl (-OH) groups that can degrade the stability and efficiency of the device. rsc.org

Post-treatment of the SnO₂ layer with 4-fluorothiophenol leads to a significant reduction in these surface hydroxyl groups. rsc.orgacs.org The thiophenol derivative passivates these defect sites. This passivation improves the interfacial charge transfer and extends the carrier lifetime of the perovskite material. rsc.org As a result, non-radiative recombination at the ETL-perovskite interface is suppressed, leading to a substantial enhancement in the power conversion efficiency and long-term stability of the solar cells. rsc.orgacs.org

Mechanism of Action in Chemical Research for Exploring New Reactions and Compound Development

This compound serves as a valuable building block in organic synthesis and a reagent in various chemical transformations. guidechem.com Its utility in chemical research stems from its distinct reactivity, which allows for the exploration of new reactions and the development of novel compounds. guidechem.com The presence of both a nucleophilic thiol group and a fluorine-substituted aromatic ring provides multiple reaction sites. Researchers manipulate this compound to understand the fundamental principles of organic chemistry and to incorporate it into more complex molecules, particularly in the synthesis of potential pharmaceutical and agrochemical compounds. guidechem.com

Formation of Intermediate Complexes in Reactions (e.g., EDA complexes)

This compound can participate in reactions through the formation of intermediate complexes, notably electron donor-acceptor (EDA) complexes. nih.govhepatochem.com An EDA complex is a ground-state aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. beilstein-journals.org While the individual components may not absorb visible light, the complex often exhibits a new absorption band (a charge-transfer band) in the visible region. beilstein-journals.org

The electron-rich thiol group of this compound can act as the electron donor, associating with a suitable electron acceptor. nih.gov Upon irradiation with visible light, the EDA complex becomes excited, triggering an electron transfer from the donor (this compound) to the acceptor. beilstein-journals.org This generates a radical ion pair. chemrxiv.org This process can initiate a cascade of chemical reactions under mild conditions, often without the need for traditional photocatalysts. beilstein-journals.org If one component of the resulting ion pair can undergo rapid fragmentation, it prevents the unproductive back-electron transfer, allowing the generated radicals to engage in synthetically useful transformations. hepatochem.comchemrxiv.org This strategy has emerged as a powerful and sustainable tool for forming new chemical bonds. nih.gov

Applications of 2 Fluorothiophenol in Advanced Materials and Medicinal Chemistry

Role in Pharmaceutical and Agrochemical Industries

The unique structural features of 2-Fluorothiophenol, namely the reactive thiol group and the electron-withdrawing fluorine atom, make it a valuable component in the synthesis of a diverse range of biologically active molecules.

Building Block for Drug Discovery and Development

This compound is a key starting material in the creation of complex organic molecules for the pharmaceutical and agrochemical sectors. guidechem.com Its thiol group readily participates in various chemical reactions, including oxidation, reduction, and substitution, allowing for the introduction of diverse functionalities. The presence of the fluorine atom can modulate the electronic properties of the resulting molecules, which is a critical aspect of drug design.

In the agrochemical industry, fluorinated compounds are of high importance, and building blocks like this compound are instrumental in the synthesis of new pesticides and herbicides. google.commdpi.com The introduction of fluorine can enhance the efficacy and metabolic stability of these agricultural products. mdpi.com

Synthesis of Pharmaceutical Intermediates

This compound serves as a vital intermediate in the production of various pharmaceuticals. guidechem.com A notable example is its use in the synthesis of Metropazine, a phenothiazine-based antiemetic drug. guidechem.com The synthesis involves the reaction of this compound with o-nitro-p-methylsulfonyl chlorobenzene (B131634) to form 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene. Subsequent reaction steps, including reduction and cyclization, ultimately yield Metropazine. guidechem.com This multi-step synthesis highlights the role of this compound as a key precursor to complex pharmaceutical agents.

Table 1: Synthesis of Metropazine using this compound

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| This compound | o-nitro-p-methylsulfonyl chlorobenzene | 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene | Metropazine |

Application in the Synthesis of HIV-1 Protease Inhibitors

A significant application of this compound is in the development of potent inhibitors of HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus. acs.orgnih.gov Researchers have successfully synthesized novel and potent C2-symmetric, diol-based HIV-1 protease inhibitors using this compound. acs.org In one study, this compound was used in a nucleophilic ring-opening reaction of a diepoxide to introduce thioaryl groups as P1/P1' substituents in the inhibitor structure. acs.org The resulting compound, N1,N6-Di[(2R)-hydroxy-(1S)-indanyl]-(2R,3R,4R,5R)-2,5-di(2-fluorophenylsulfanyl)-3,4-dihydroxyhexanediamide, demonstrated significant inhibitory activity against the HIV-1 protease. acs.org

Table 2: Example of an HIV-1 Protease Inhibitor Synthesized from this compound

| Inhibitor Name | Key Reactant | Synthetic Strategy |

| N1,N6-Di[(2R)-hydroxy-(1S)-indanyl]-(2R,3R,4R,5R)-2,5-di(2-fluorophenylsulfanyl)-3,4-dihydroxyhexanediamide | This compound | Thiol nucleophilic ring opening of a diepoxide |

Investigation in Enzyme Mechanism Studies and Protein Interactions

The thiol group of this compound is a powerful tool for studying enzyme mechanisms and protein interactions. This functional group can form covalent bonds with specific sites on proteins, allowing researchers to probe the structure and function of these biological macromolecules. By observing how the binding of this compound or its derivatives modulates enzyme activity, scientists can gain insights into the catalytic mechanisms of enzymes and the nature of protein-ligand interactions. This knowledge is fundamental to understanding biological pathways and for the rational design of new drugs.

Potential in Anticancer and Antimicrobial Properties

Derivatives of this compound have shown promise as potential anticancer and antimicrobial agents. While direct data on this compound itself is limited, studies on structurally similar compounds suggest its potential. For instance, derivatives of 2-mercaptobenzimidazole (B194830) have exhibited significant antimicrobial activity against various bacterial and fungal strains, as well as anticancer activity against human colorectal carcinoma cell lines. arabjchem.org Similarly, certain quinone derivatives incorporating sulfur-containing moieties have demonstrated antibacterial activity. mdpi.com The introduction of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. mdpi.com

Table 3: Reported Biological Activities of Structurally Related Compounds

| Compound Class | Biological Activity | Example of Findings |

| 2-Mercaptobenzimidazole derivatives | Antimicrobial and Anticancer | Significant activity against various bacterial, fungal, and human colorectal carcinoma cell lines. arabjchem.org |

| Quinone derivatives | Antibacterial | Inhibition of Gram-positive pathogens in concentrations ranging from 0.5 to 64 µg/mL. mdpi.com |

Applications in Materials Science

The unique properties of this compound also lend themselves to applications in the field of materials science, contributing to the development of advanced materials with specific functionalities.

One of the key applications is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.org The thiol group has a strong affinity for gold, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer on the substrate. sigmaaldrich.com The fluorine atom in this compound can be used to precisely tune the surface properties of the monolayer, such as its wettability and electronic characteristics. mdpi.com High-resolution scanning tunneling microscopy has revealed that ortho-fluorothiophenol molecules self-assemble into a wave-like SAM on a Au(111) substrate. acs.org

Furthermore, this compound and its derivatives serve as building blocks for the synthesis of conductive materials and sensors. chemshuttle.com The incorporation of the thiophenol moiety can impart desired electronic properties to polymers and other materials. chemshuttle.com

Use in the Development of Fluorinated Polymers

The incorporation of fluorine into polymers can significantly enhance their chemical resistance, thermal stability, and specific electronic properties. This compound serves as a valuable precursor and building block in the synthesis of fluorinated polymeric structures. While direct polymerization of this compound into high molecular weight poly(2-fluorophenylene sulfide) is not extensively documented, its derivatives are employed in synthetic strategies to create complex fluorinated molecules that can act as monomers or functional additives.

One notable application involves the use of this compound-derived fluoromalonic acid half-thioesters (F-MAHTs) as synthons in asymmetric aldol (B89426) addition reactions. google.com These reactions, often catalyzed by organocatalysts, produce fluorinated thioesters with high diastereoselectivity and enantioselectivity. google.com Such chiral fluorinated molecules are sophisticated building blocks for specialty polymers and pharmaceuticals.

The general synthesis of poly(thioarylene)s, such as poly(p-phenylene sulfide) (PPS), often proceeds through methods like the thermolysis of bis(4-halophenyl) disulfides or the oxidative polymerization of diphenyl disulfides. dokumen.pub By analogy, this compound could potentially be used in similar polycondensation or oxidative polymerization reactions to yield fluorinated poly(phenylene sulfide)s. The presence of the fluorine atom is expected to modify the polymer's final properties, including its solubility and inter-chain interactions.

Surface Modification and Interface Engineering (e.g., in Perovskite Solar Cells)

The strategic modification of surfaces and interfaces is critical for the performance and stability of advanced electronic devices. In the field of photovoltaics, particularly perovskite solar cells (PSCs), managing the interfaces between layers is key to achieving high efficiency and longevity. Thiophenol derivatives have emerged as effective agents for passivating defects at these interfaces.

Research has demonstrated that treating the tin oxide (SnO₂) electron transport layer in PSCs with a solution of 4-fluorothiophenol (B130044) —a structural isomer of this compound—can significantly enhance device performance. guidechem.combldpharm.comnih.gov The solution-processed SnO₂ layer often has surface defects, such as hydroxyl (-OH) groups, which can degrade the solar cell's efficiency and stability. guidechem.combldpharm.com The post-treatment with 4-fluorothiophenol effectively reduces the density of these hydroxyl groups, a change confirmed by X-ray photoelectron spectroscopy. guidechem.combldpharm.com

This surface passivation leads to several benefits:

Reduced Defect Sites: The substitution of surface hydroxyl groups mitigates charge traps at the SnO₂/perovskite interface. guidechem.com

Improved Charge Transfer: The modification facilitates more efficient transfer of charge carriers across the interface. acs.org

Enhanced Efficiency and Stability: PSCs with the modified SnO₂ layer have shown an increase in power conversion efficiency (PCE) from 21% to 23%. guidechem.combldpharm.com Furthermore, these devices retained 90% of their initial PCE after 500 hours of stability testing, a significant improvement over the untreated devices which experienced over 40% degradation. guidechem.combldpharm.com The improved stability is also attributed to a reduction in pinholes at the interface. guidechem.combldpharm.com

While these specific studies utilize the 4-fluoro isomer, the underlying chemical principle—the reaction of the thiol group with the metal oxide surface—is applicable to this compound, suggesting its potential for similar applications in interface engineering.

Table 1: Performance of Perovskite Solar Cells with and without Fluorothiophenol Treatment An interactive data table based on the data in the text.

| Treatment | Initial Power Conversion Efficiency (PCE) | PCE Retention after 500h | Key Improvement Mechanism |

| Untreated SnO₂ | 21% | <60% | - |

| 4-Fluorothiophenol Treated SnO₂ | 23% | 90% | Passivation of surface hydroxyl defects, reduced pinholes |

Monolayer Formation and Characterization

This compound can spontaneously form self-assembled monolayers (SAMs) on metal surfaces, particularly gold (Au). researchgate.net These highly organized molecular layers are of great interest for modifying the electronic and chemical properties of surfaces for applications in sensors, molecular electronics, and corrosion protection. ornl.gov The structure of these monolayers is highly dependent on the position of the fluorine substituent on the benzene (B151609) ring.

Scanning tunneling microscopy (STM) studies have contrasted the SAMs formed by this compound (o-FTP) and its isomer, 4-fluorothiophenol (p-FTP), on a Au(111) substrate. researchgate.net The findings reveal distinct differences in their molecular arrangements:

This compound (o-FTP): Forms a significantly looser, wave-like SAM structure. This arrangement is described as a 5 × 3√3R30° structure containing two molecules per unit cell. researchgate.net

4-Fluorothiophenol (p-FTP): Assembles into a more compact structure, characterized by a 6 × √3R30° arrangement with six molecules. researchgate.net

Periodic density functional theory (DFT) calculations support these experimental observations, suggesting that the molecules preferentially adsorb at asymmetrical positions between the hollow and bridge sites on the Au(111) surface. researchgate.net The calculations also indicate different average tilt angles for the molecules with respect to the surface normal.

Table 2: Structural Comparison of Fluorothiophenol Isomer SAMs on Au(111) An interactive data table based on the data in the text.

| Compound | Structural Arrangement | Key Feature | Calculated Avg. Tilt Angle (from surface normal) |

| This compound (o-FTP) | 5 × 3√3R30° | Looser, wave-like monolayer | 68° |

| 4-Fluorothiophenol (p-FTP) | 6 × √3R30° | Densely packed monolayer | 58° |

Ligand in Nanocluster Synthesis and Stabilization

In the field of nanotechnology, this compound and its isomers serve as crucial ligands for the synthesis and stabilization of atomically precise metal nanoclusters. conicet.gov.ar These ligands bind to the surface of the nanocluster through the sulfur atom, controlling the cluster's size, stability, and chemical properties. wikipedia.orgottokemi.com

One effective strategy for producing specific-sized silver (Ag) nanoclusters is through ligand exchange. Research has shown that this compound can be used to induce a size conversion in nanoclusters. For example, Ag₃₅ nanoclusters stabilized by glutathione (B108866) can be transformed into different-sized clusters upon reaction with this compound. mdpi.com This highlights its role in the precise engineering of nanomaterials. mdpi.com

Studies on silver nanoclusters protected by 4-fluorothiophenol provide further insight into the role of these ligands. wikipedia.orgottokemi.comchemicalbook.com These nanoclusters are synthesized via the chemical reduction of a silver salt in the presence of the thiol ligand. ottokemi.com Characterization using techniques like transmission electron microscopy (TEM) shows the formation of homogenous particles with an average size of around 2 nm. ottokemi.comchemicalbook.com The anchoring of the ligand to the cluster surface is confirmed by the disappearance of the S-H vibrational band in infrared spectra. wikipedia.orgottokemi.com Thermogravimetric analysis (TGA) of these nanoclusters indicates a composition of 35.85% organic ligand layer and 64.15% silver metal, with decomposition starting at 201.5 °C. ottokemi.com Furthermore, three fluorinated Mo-Cu-thiolate isomers have been synthesized using this compound, demonstrating its utility in creating complex, multimetallic clusters. adurocleantech.com

Other Emerging Applications

Radiochemistry

The fluorine-18 (B77423) (¹⁸F) isotope is the most widely used radioisotope for positron emission tomography (PET), a powerful non-invasive imaging technique in medicine and preclinical research. sciepublish.com The development of efficient methods to incorporate ¹⁸F into molecules of interest is a critical area of radiochemistry. iaea.org

This compound has been identified as a useful compound in the synthesis of molecules targeted for radiolabeling. rsc.org Specifically, it has been used in the synthesis of dibenzothiophene (B1670422) derivatives that are precursors for labeling with ¹⁸F. rsc.org The presence of the stable fluorine atom on the thiophenol ring allows for chemical modifications at other parts of the molecule, with the final step often being the introduction of the radioactive ¹⁸F isotope through nucleophilic substitution on a suitable precursor. sciepublish.com The development of photocatalytic methods for fluorination further expands the potential routes for creating ¹⁸F-labeled compounds from a broader range of starting materials under mild conditions.

Potential in Green Recycling and Biopolymer Modification

The principles of green chemistry encourage the use of renewable feedstocks and the recycling of waste materials. This compound holds potential in these emerging areas, primarily through the modification of polymers and biopolymers to impart new functionalities or to facilitate recycling.

Biopolymer Modification: The chemical modification of abundant biopolymers like wool and cellulose (B213188) is a key strategy for creating new, sustainable materials. acs.org For instance, wool fabrics have been chemically modified with poly(2-amino thiophenol), a derivative of thiophenol, to create a support for anchoring palladium nanoparticles. acs.org This demonstrates that thiophenol-based structures can be grafted onto biopolymers. By analogy, this compound could potentially be used to modify biopolymers, with its thiol group reacting with functional groups on the polymer backbone. The introduction of fluorine could confer properties such as hydrophobicity or altered surface energy.

Green Recycling: Chemical recycling and upcycling aim to break down waste plastics into valuable chemical feedstocks. rsc.org The reactivity of the thiol group in this compound makes it a candidate for functionalizing the surfaces of polymers or participating in the chemical transformation of plastic waste. For example, studies have shown the controlled chemical surface modification of poly(vinyl chloride) (PVC) films using various fluorothiophenols. conicet.gov.ar While PVC is a synthetic polymer, this work establishes the principle that fluorothiophenols can react with polymer surfaces to alter their properties, a concept that could be extended to the upcycling of other plastic waste streams. ornl.govconicet.gov.ar There is also growing interest in modifying lignin, an abundant natural polymer from biomass, and its active functional groups present potential sites for reaction with thiols.

Biodegradation Pathways and Mechanisms

The biodegradation of a compound like this compound involves microbial action that transforms its chemical structure. The presence of both a thiol (-SH) group and a fluorine atom on an aromatic ring presents a unique substrate for microorganisms. While direct research on this compound is scarce, principles derived from studies on thiophenols, fluorinated aromatics, and general microbial processes in waste treatment can provide insight into its likely metabolic fate.

Specific studies detailing the aerobic biodegradation of this compound in wastewater treatment sludge were not found in the reviewed scientific literature. Wastewater treatment plants (WWTPs) utilize complex microbial communities in activated sludge to degrade organic pollutants under aerobic conditions. The effectiveness of this process for a specific compound depends on its chemical structure and the metabolic capabilities of the microorganisms present.

For this compound, biodegradation would likely involve initial enzymatic attacks on the more reactive parts of the molecule. The thiol group is a probable site for initial oxidation, potentially leading to the formation of disulfides or more oxidized species like sulfinates and sulfonates. researchgate.net The aromatic ring itself is also a target. Microorganisms, particularly bacteria and fungi, possess oxygenase enzymes that can hydroxylate aromatic rings, making them susceptible to ring cleavage. This strategy is a common metabolic activation step that precedes the breaking of more resilient chemical bonds.